molecular formula C5H3ClO2 B032585 2-Furoyl chloride CAS No. 527-69-5

2-Furoyl chloride

Cat. No.: B032585
CAS No.: 527-69-5
M. Wt: 130.53 g/mol
InChI Key: OFTKFKYVSBNYEC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 2-Furoyl chloride are not well-documented. As an acyl chloride, it is highly reactive and can participate in acylation reactions with amines, alcohols, and other nucleophiles. This makes it a valuable intermediate in the synthesis of various pharmaceuticals .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Due to its reactivity, it could potentially interact with various cellular components and disrupt normal cellular processes. It is also known to be a corrosive substance, which suggests that it could cause cellular damage .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented. As an acyl chloride, it is likely to react with nucleophiles in the cell, such as amines and alcohols, to form amides and esters, respectively. This could potentially lead to modifications of biomolecules and disruption of normal cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Due to its reactivity, it is likely to react quickly with other substances in the environment. Its stability, degradation, and long-term effects on cellular function would depend on the specific conditions of the experiment .

Dosage Effects in Animal Models

Due to its corrosive nature, it is likely to cause harm at high doses .

Metabolic Pathways

As an acyl chloride, it could potentially be involved in various metabolic reactions, such as acylation reactions .

Transport and Distribution

Due to its small size and reactivity, it is likely to diffuse freely across cell membranes and react with various cellular components .

Subcellular Localization

Due to its small size and reactivity, it is likely to be found throughout the cell, where it can react with various cellular components .

Chemical Reactions Analysis

2-Furoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and reducing agents. The major products formed from these reactions are furoyl amides, esters, and alcohols.

Comparison with Similar Compounds

2-Furoyl chloride can be compared with other acyl chlorides such as:

This compound is unique due to its furan ring, which imparts specific reactivity and properties that are different from those of benzoyl chloride and other acyl chlorides.

Properties

IUPAC Name

furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTKFKYVSBNYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060176
Record name 2-Furancarbonyl chloride
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-69-5, 1300-32-9
Record name 2-Furancarbonyl chloride
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Record name 2-Furoyl chloride
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Record name Furoyl chloride
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Record name 2-Furancarbonyl chloride
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Record name 2-Furancarbonyl chloride
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Record name 2-furoyl chloride
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Record name Furoyl chloride
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Record name FUROYL CHLORIDE
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